molecular formula C18H17N3O2S B2704934 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034597-57-2

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2704934
CAS No.: 2034597-57-2
M. Wt: 339.41
InChI Key: BLPZCWFTXAJAPK-UHFFFAOYSA-N
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Description

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with ethoxy and thiophene-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene moiety and have similar applications in medicinal chemistry.

    Pyridine derivatives: These compounds share the pyridine moiety and are used in various chemical and biological studies.

Uniqueness

What sets 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Biological Activity

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An ethoxy group
  • A thiophene ring
  • A pyridine moiety

This combination suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antimicrobial efficacy and its role as a potential therapeutic agent against various diseases.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study synthesized various derivatives and tested their efficacy against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives showed potent activity at low concentrations, suggesting that structural modifications can enhance antimicrobial effectiveness .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
NC3P. aeruginosa0.016 mM
NC5Gram-positive bacteria0.03 mM
NC4C. albicans<1 mM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research focusing on nicotinamide derivatives has indicated that they may inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression. Inhibitors of NNMT have shown promise in reducing cell viability in aggressive cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as NNMT, the compound may disrupt metabolic pathways crucial for tumor growth.
  • Antimicrobial Mechanisms : The presence of the thiophene and pyridine rings may facilitate interactions with microbial membranes or essential metabolic enzymes, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on NNMT Inhibitors : A study reported that specific inhibitors displayed high selectivity for NNMT over other methyltransferases, with IC50 values indicating strong inhibitory effects on cancer cell lines .
  • Antimicrobial Efficacy Trials : In vitro studies demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains, suggesting potential applications in treating infections where traditional antibiotics fail .

Properties

IUPAC Name

6-ethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-17-6-5-14(12-20-17)18(22)21-10-13-8-15(11-19-9-13)16-4-3-7-24-16/h3-9,11-12H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPZCWFTXAJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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